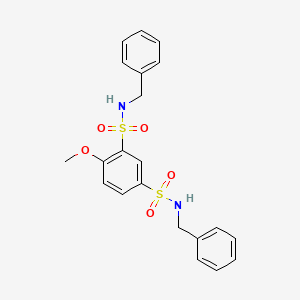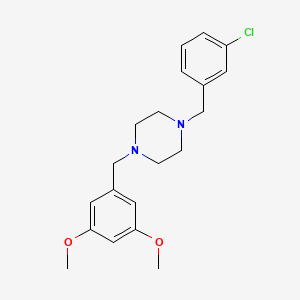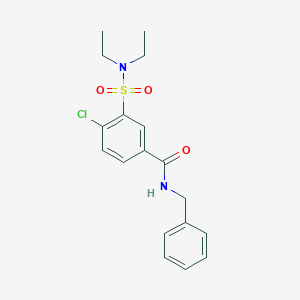
N1,N3-DIBENZYL-4-METHOXYBENZENE-1,3-DISULFONAMIDE
Overview
Description
N1,N3-Dibenzyl-4-methoxybenzene-1,3-disulfonamide is a chemical compound with the molecular formula C21H22N2O5S2 and a molecular weight of 446.54 . This compound is known for its unique structural features, which include two benzyl groups and a methoxy group attached to a benzene ring with two sulfonamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N1,N3-dibenzyl-4-methoxybenzene-1,3-disulfonamide involves several steps. One common method includes the reaction of 4-methoxybenzene-1,3-diamine with benzyl chloride in the presence of a base to form the dibenzyl derivative. This intermediate is then treated with sulfonyl chloride to introduce the sulfonamide groups . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Chemical Reactions Analysis
N1,N3-Dibenzyl-4-methoxybenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide groups to amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction results in the formation of amines .
Scientific Research Applications
N1,N3-Dibenzyl-4-methoxybenzene-1,3-disulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N1,N3-dibenzyl-4-methoxybenzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyl and methoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N1,N3-Dibenzyl-4-methoxybenzene-1,3-disulfonamide can be compared with other sulfonamide derivatives such as:
N1,N3-Diisopropyl-4-methoxybenzene-1,3-disulfonamide: This compound has isopropyl groups instead of benzyl groups, which can affect its chemical reactivity and biological activity.
N1,N3-Dibenzyl-4-hydroxybenzene-1,3-disulfonamide: The presence of a hydroxy group instead of a methoxy group can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-N,3-N-dibenzyl-4-methoxybenzene-1,3-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-28-20-13-12-19(29(24,25)22-15-17-8-4-2-5-9-17)14-21(20)30(26,27)23-16-18-10-6-3-7-11-18/h2-14,22-23H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUJGIUTKOQQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)S(=O)(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-BROMOPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B3575413.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3575416.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3575423.png)
![1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-bromophenyl)methyl]piperazine](/img/structure/B3575425.png)
![1-[(NAPHTHALEN-1-YL)METHYL]-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3575442.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B3575444.png)

![4-fluoro-N-[7-[(4-fluorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide](/img/structure/B3575462.png)
![2-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3575469.png)
![5,5'-[benzene-1,4-diylbis(oxy)]bis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3575475.png)

![2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3575496.png)
